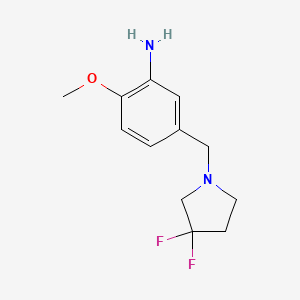
5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline is a chemical compound that features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety with a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Aniline Moiety: The aniline moiety can be introduced through a nucleophilic substitution reaction.
Methoxylation: The methoxy group can be added using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: It can be utilized in the development of advanced materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biological assays.
作用机制
The mechanism of action of 5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-((3,3-difluoropyrrolidin-1-yl)methyl)pyridine
- 5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-fluoropyridine
Uniqueness
5-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxyaniline is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C12H16F2N2O |
|---|---|
分子量 |
242.26 g/mol |
IUPAC 名称 |
5-[(3,3-difluoropyrrolidin-1-yl)methyl]-2-methoxyaniline |
InChI |
InChI=1S/C12H16F2N2O/c1-17-11-3-2-9(6-10(11)15)7-16-5-4-12(13,14)8-16/h2-3,6H,4-5,7-8,15H2,1H3 |
InChI 键 |
IQJJOFSZIYAHME-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CN2CCC(C2)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


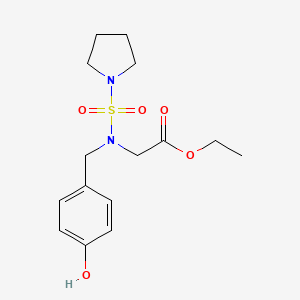
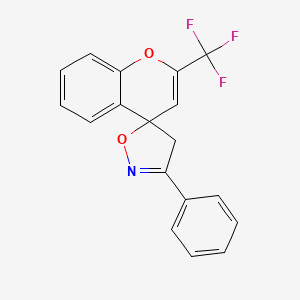
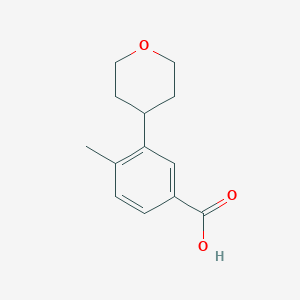
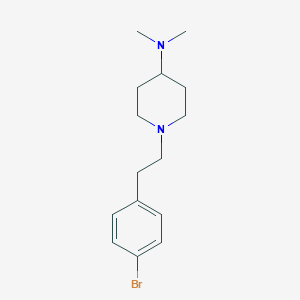
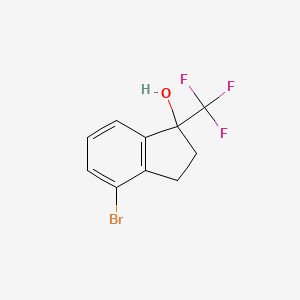
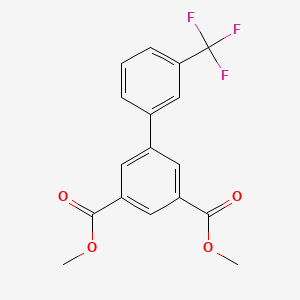
![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13724884.png)
![1-(3-Ethanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724889.png)
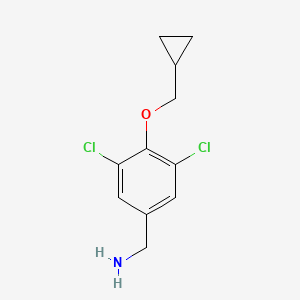
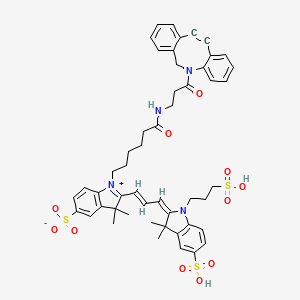
![4-[(3-Methyl-2-thienyl)methyl]oxazolidine-2,5-dione](/img/structure/B13724897.png)
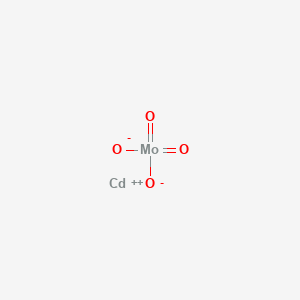
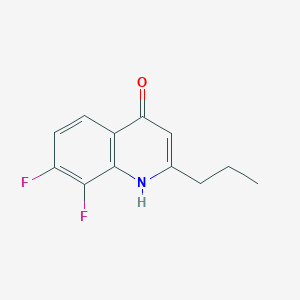
![1-[2-(4-Nitrophenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724928.png)
